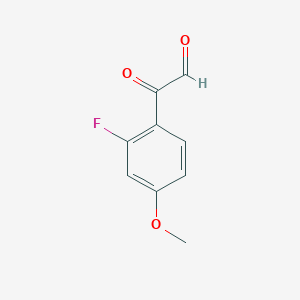
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2-fluoro-4-methoxybenzaldehyde reacts with an acetylating agent in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is then subjected to recrystallization from ethyl acetate/hexane to obtain the desired product in good yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in treating diseases such as leishmaniasis.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms by interacting with key enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-4-methylphenol
- 1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with an oxoacetaldehyde moiety, allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
Eigenschaften
Molekularformel |
C9H7FO3 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7FO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-5H,1H3 |
InChI-Schlüssel |
FAWVEAHAVFGZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


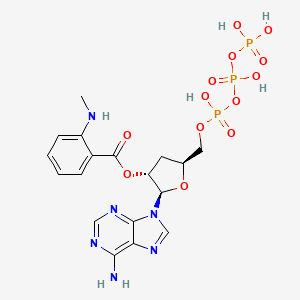
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
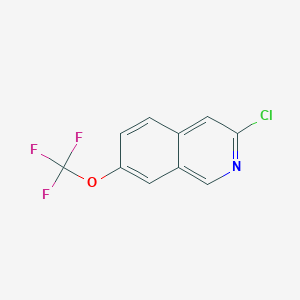
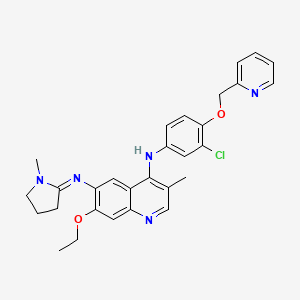
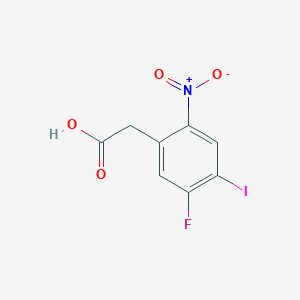
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
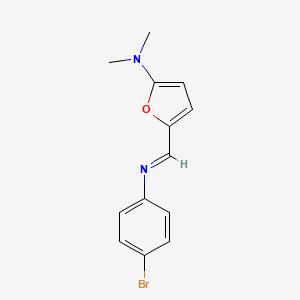
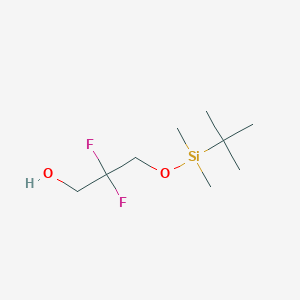
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

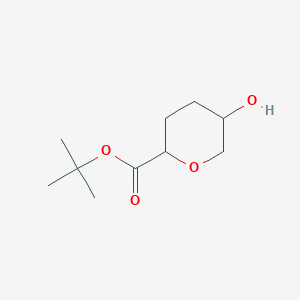
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
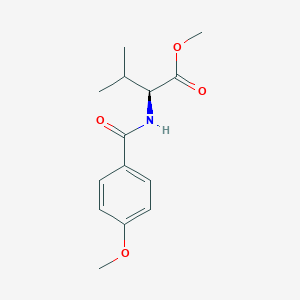
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
